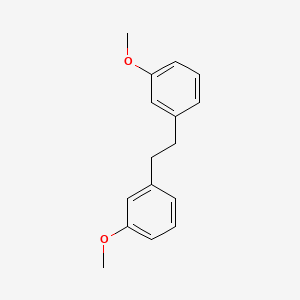

1,2-Bis(3-methoxyphenyl)ethane

Description

Historical Context and Emergence in Organic Synthesis

The historical emergence of 1,2-Bis(3-methoxyphenyl)ethane is not marked by a singular discovery event but is rather embedded in the broader history of organic synthesis, specifically the development of carbon-carbon bond-forming reactions. As a "known" compound in chemical literature, its early preparations likely relied on classical methods for coupling aryl or benzyl (B1604629) groups.

Modern synthetic chemistry, however, has introduced more efficient and specific methods for its preparation. A notable contemporary example is the nickel-catalyzed homocoupling of 3-methoxybenzyl alcohol. thieme-connect.com This reaction, which utilizes a Ni(dppe)Cl2 catalyst in the presence of manganese and lithium bromide, demonstrates the evolution of synthetic strategies towards greater efficiency and functional group tolerance. thieme-connect.com Such advanced catalytic systems represent a significant progression from older, less selective coupling techniques.

Foundational Research and Early Discoveries

Foundational research on this compound has centered on its synthesis and structural characterization. The definitive identification of the compound relies on a combination of physical and spectroscopic data. It is characterized as a white solid with a melting point in the range of 47–49 °C. thieme-connect.com

The core of its foundational discovery lies in its spectroscopic analysis, which unambiguously confirms its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy have been crucial.

¹H NMR spectroscopy provides precise information about the arrangement of hydrogen atoms, showing characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the ethane (B1197151) bridge. thieme-connect.com

¹³C NMR spectroscopy complements this by identifying all unique carbon environments within the molecule, including those in the phenyl rings, the methoxy groups, and the ethane linker. thieme-connect.com

Infrared (IR) spectroscopy reveals the presence of specific functional groups and bond types, such as C-H bonds of the aromatic rings and the C-O stretching of the methoxy ether groups. thieme-connect.com

This body of data constitutes the fundamental chemical identity of this compound.

Scope and Significance of Current Academic Investigations

The current significance of this compound in academic research is primarily as a versatile precursor and molecular scaffold for the synthesis of more complex, functional molecules. Its diarylethane framework is a key structural element in compounds designed for medicinal chemistry and materials science.

One of the direct applications of this compound is its use as a starting material for the synthesis of This compound-1,2-dione , also known as 3,3'-Dimethoxybenzil. ontosight.ai This oxidation product is a valuable building block in its own right for creating more elaborate organic structures. ontosight.ai

Furthermore, the core structure of this compound is the foundation for derivatives with significant biological activity. For instance, a closely related derivative, 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid , has been investigated for its potential neuroprotective effects against ischemic injury and its ability to reduce UVB-induced photodamage in skin cells. nih.govmdpi.comnih.gov These studies highlight the value of the this compound skeleton in the design of new therapeutic agents. nih.govnih.gov

The broader 1,2-diarylethane structural motif is also being explored in the development of novel anticancer agents. Recent research has focused on iron(III) complexes incorporating a 1,2-bis(4-methoxyphenyl)ethylenediamine ligand, which have demonstrated cytotoxic effects against cancer cells. acs.org This underscores the importance of the fundamental ethane-linked diaryl structure in creating advanced, biologically active coordination complexes. acs.org

Detailed Research Findings

Recent research has provided a clear and efficient method for the synthesis of this compound. The compound was successfully synthesized via a nickel-catalyzed homocoupling reaction starting from 3-methoxybenzyl alcohol. This procedure yielded a white solid with a melting point of 47–49 °C. thieme-connect.com The yield for this specific synthesis was reported to be 66%. thieme-connect.com

The structural identity of the synthesized compound was confirmed through comprehensive spectroscopic analysis.

Physical and Spectroscopic Properties of this compound

The fundamental physical and spectroscopic data are crucial for the unambiguous identification of the compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₈O₂ | thieme-connect.com |

| Appearance | White Solid | thieme-connect.com |

| Melting Point | 47–49 °C | thieme-connect.com |

| Technique | Observed Signals (δ in ppm, J in Hz; ν in cm⁻¹) | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 7.20 (t, J = 7.7 Hz, 2H), 6.79 (d, J = 7.5 Hz, 2H), 6.77–6.72 (m, 4H), 3.78 (s, 6H), 2.89 (s, 4H) | thieme-connect.com |

| ¹³C NMR (100 MHz, CDCl₃) | 159.7, 143.5, 129.4, 121.0, 114.3, 111.4, 55.2, 38.0 | thieme-connect.com |

| IR (neat) | 2926, 1601, 1586, 1489, 1454, 1260, 1152, 1044, 779, 695 cm⁻¹ | thieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-[2-(3-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-8,11-12H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTARCYDJTMRPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36707-27-4 | |

| Record name | 3,3'-ETHYLENEBIS(ANISOLE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 1,2 Bis 3 Methoxyphenyl Ethane and Its Derivatives

Oxidative Transformations and Pathways

The ethane (B1197151) bridge in 1,2-diarylethane systems is a key site for oxidative transformations. One of the most direct oxidative pathways involves the conversion of the ethane linker into a 1,2-dione functionality. This transformation is observed in the formation of compounds like 1,2-Bis(3-methoxyphenyl)ethane-1,2-dione and its para-isomer, 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione, also known as p-Anisil. msu.eduwikipedia.org This oxidation introduces versatile carbonyl groups, which can serve as handles for further synthetic modifications.

Another significant oxidative pathway is demonstrated in the synthesis of derivatives from substituted toluenes. For instance, the oxidative coupling of para-nitrotoluene in a methanolic potassium hydroxide (B78521) solution, facilitated by a catalyst such as para-benzoquinone, yields 1,2-bis(4-nitrophenyl)ethane. nih.gov This reaction showcases the formation of the ethane bridge itself through an oxidative process, starting from a methyl group. The yield of this particular transformation was reported to be significantly enhanced by the presence of the catalyst. nih.gov

These oxidative processes highlight two distinct modes of reactivity: modification of the existing ethane bridge and the formation of the bridge via oxidation of precursor molecules.

Table 1: Examples of Oxidative Transformation Products

| Starting Material Analogue | Oxidative Product | Key Transformation |

|---|---|---|

| This compound | This compound-1,2-dione | Ethane bridge → 1,2-Dione |

| para-Nitrotoluene | 1,2-Bis(4-nitrophenyl)ethane | Methyl group → Ethane bridge (dimerization) |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic rings in this compound is governed by the directing effects of the methoxy (B1213986) substituents.

Electrophilic Substitution: The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Due to its electron-donating nature through resonance, it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. For a 3-substituted methoxy group as in the target molecule, the incoming electrophile would be directed to the positions ortho and para to the methoxy group. Specifically, this would lead to substitution at the C2, C4, and C6 positions of the phenyl rings. The steric hindrance from the ethane bridge might influence the regioselectivity between these positions.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the methoxyphenyl rings of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack, which are absent in the parent molecule. qub.ac.uk Furthermore, the ethane bridge itself does not possess a suitable leaving group, precluding standard aliphatic nucleophilic substitution (Sɴ1 or Sɴ2) reactions at the sp³-hybridized carbon atoms. researchgate.netnih.gov For a substitution reaction to occur on the ethane bridge, a leaving group would first need to be introduced, for example, through a radical halogenation reaction.

Reactivity in Cyclization and Rearrangement Processes

While specific cyclization reactions for this compound are not extensively documented, the reactivity of related diaryl systems provides insight into potential transformations. Intramolecular cyclization reactions can be employed to form new ring systems. For example, derivatives such as 1,3-bis(3-acetyl-5-tert-butyl-2-methoxyphenyl)propane undergo McMurry cyclization to yield [2.3]metacyclophan-1-enes, demonstrating how functionalized diaryl alkanes can be used to construct complex cyclic architectures. researchgate.net

Rearrangement reactions are another important class of transformations for diarylethane derivatives, particularly those involving carbocation intermediates. A classic example applicable to a derivative is the Pinacol rearrangement, which converts a 1,2-diol into a carbonyl compound under acidic conditions. wikipedia.orgmasterorganicchemistry.com If this compound were to be oxidized to the corresponding 1,2-diol (this compound-1,2-diol), treatment with acid could initiate a rearrangement. This process involves protonation of a hydroxyl group, loss of water to form a carbocation, followed by the migration of a 3-methoxyphenyl (B12655295) group to the adjacent carbon, ultimately forming a ketone. The driving force for the aryl group migration is the formation of a highly stable, resonance-stabilized oxonium ion intermediate. masterorganicchemistry.com

Photochemical Reactivity and Light-Mediated Transformations

The photochemical reactivity of 1,2-diarylethanes is often overshadowed by that of their unsaturated counterparts, the 1,2-diarylethenes. Diarylethenes are a prominent class of photochromic compounds, known for their ability to undergo reversible cyclization reactions upon irradiation with light. tcichemicals.com This transformation involves a 6π-electrocyclization reaction, converting the open-ring isomer (an ethene derivative) to a closed-ring isomer (a cyclohexadiene derivative) upon UV light irradiation. researchgate.net This process is typically thermally irreversible and highly fatigue-resistant. tcichemicals.com The reverse reaction can be triggered by irradiation with visible light. While this compound itself does not possess the necessary π-system for this specific reaction, its corresponding ethene derivative would be expected to exhibit such photochromism.

More broadly, light-mediated transformations can be applied to related diaryl systems. For example, a metal-free, visible-light-mediated aerobic Ritter-type C–H amination has been developed for diarylmethanes. qub.ac.uk This reaction utilizes a co-catalytic system to functionalize the benzylic C-H bonds, converting them into C-N bonds to form amides. However, it was noted that diphenylmethane (B89790) substrates bearing a methoxy group were preferentially oxidized to the corresponding ketone under the reaction conditions, indicating a competing pathway for methoxy-substituted derivatives. qub.ac.uk

Complexation and Coordination Chemistry with Metal Centers

The 1,2-diarylethane scaffold can be incorporated into more complex molecules designed to act as ligands for metal centers. The reactivity and properties of these ligands can be tuned by the nature of the diaryl framework and the coordinating atoms.

Ligand Design and Synthesis for Metal Complexes

Derivatives of the 1,2-diarylethane structure are key components in the design of specialized ligands for catalysis and materials science. A notable example is (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane, also known as (S,S)-DIPAMP. chemimpex.com This chiral phosphine (B1218219) ligand, which features the core ethane bridge with methoxy-substituted phenyl groups attached to phosphorus atoms, is highly effective in asymmetric catalysis. It is used to create transition metal complexes that facilitate enantioselective reactions, which are critical in the synthesis of pharmaceuticals. chemimpex.com

In the field of photoswitchable materials, diarylethene derivatives bearing coordinating units like terpyridine or imidazole (B134444) have been synthesized. nih.govnih.gov These ligands are designed so that their photochromic behavior can influence the properties of a coordinated metal ion, or vice versa. The synthesis often involves functionalizing a pre-formed diarylethene core with the desired metal-binding moieties. nih.govnih.gov The coordination of metal ions such as iron(II), cobalt(II), or nickel(II) to these ligands can significantly influence the photochemical reaction, in some cases inhibiting it completely or slowing it down considerably. nih.gov

Table 2: Examples of Ligands Based on Diaryl Scaffolds

| Ligand Type | Structural Feature | Application Area |

|---|---|---|

| Chiral Diphosphine | (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | Asymmetric Catalysis |

| Photochromic Bisterpyridine | Diarylethene with terminal terpyridine units | Photoswitchable Materials |

| Photochromic Imidazole | Diarylethene with 2-(imidazol-2-yl)pyridine units | Photoswitchable Spin-Crossover Complexes |

Metal-Mediated Chemical Reactions and Mechanistic Insights

The interaction between metal centers and diaryl-based ligands can lead to unique reactivity and provides deep mechanistic insights. When photochromic diarylethene ligands are coordinated to a metal, the electronic structure of both the ligand and the metal can be mutually influenced. nih.gov

Studies on cyclometalated platinum(II) complexes containing diarylethene units show that the photochromic behavior is tunable by both the metal coordination and the rational design of the ligands. acs.org The reversible photoswitching of the ligand can modulate the electronic and photophysical properties of the entire complex. For instance, the formation of multinuclear iron(II) complexes with certain diarylethene-based bridging ligands was found to prevent the expected photocyclization reaction, demonstrating that the coordination mode can control the ligand's photochemical reactivity. nih.govsemanticscholar.org

Mechanistically, the coordination to a metal can alter the energy levels of the ligand's molecular orbitals. In some cases, metal-to-ligand charge transfer (MLCT) transitions can interfere with the photochemical cyclization process. nih.gov Conversely, the change in conjugation of the ligand upon switching between its open and closed forms can affect the communication between two metal centers in a binuclear complex, altering properties like the MLCT absorption band. nih.gov These interactions are fundamental to the development of molecular switches and functional materials.

Advanced Spectroscopic and Structural Elucidation of 1,2 Bis 3 Methoxyphenyl Ethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the environments of hydrogen and carbon atoms.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 1,2-Bis(3-methoxyphenyl)ethane, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. thieme-connect.com The symmetrical nature of the compound simplifies the spectrum, where signals from both 3-methoxyphenyl (B12655295) groups are equivalent.

The aromatic region of the spectrum displays a complex pattern arising from the four non-equivalent aromatic protons on each ring. A triplet observed at 7.20 ppm corresponds to the proton at the C5 position, coupled to its two ortho neighbors. thieme-connect.com The remaining aromatic protons appear as a multiplet between 6.72 and 6.79 ppm. thieme-connect.com

The methoxy (B1213986) groups (-OCH₃) give rise to a sharp singlet at 3.78 ppm, integrating to six protons, confirming the presence of two equivalent methoxy substituents. thieme-connect.com The ethane (B1197151) bridge protons (-CH₂-CH₂-) produce a singlet at 2.89 ppm, integrating to four protons, indicating their chemical equivalence. thieme-connect.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 | t (J = 7.7 Hz) | 2H | Ar-H (C5) |

| 6.72 - 6.79 | m | 6H | Ar-H |

| 3.78 | s | 6H | -OCH₃ |

| 2.89 | s | 4H | -CH₂-CH₂- |

Spectrum recorded in CDCl₃ at 400 MHz. thieme-connect.com

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework. The spectrum for this compound shows six distinct signals, which aligns with the molecule's symmetry. thieme-connect.com

The carbon atom of the methoxy group appears at 55.2 ppm. The aliphatic carbons of the ethane bridge are observed at 38.0 ppm. thieme-connect.com In the aromatic region, four signals confirm the different carbon environments on the benzene (B151609) ring. The carbon atom directly bonded to the oxygen of the methoxy group (C3) resonates at 159.7 ppm. The quaternary carbon to which the ethyl bridge is attached (C1) is found at 143.5 ppm. thieme-connect.com The remaining aromatic carbons appear at 129.4 ppm, 121.0 ppm, 114.3 ppm, and 111.4 ppm. thieme-connect.com

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 159.7 | Ar-C (C3) |

| 143.5 | Ar-C (C1) |

| 129.4 | Ar-CH |

| 121.0 | Ar-CH |

| 114.3 | Ar-CH |

| 111.4 | Ar-CH |

| 55.2 | -OCH₃ |

| 38.0 | -CH₂-CH₂- |

Spectrum recorded in CDCl₃ at 100 MHz. thieme-connect.com

2D NMR Techniques for Connectivity and Conformation

While one-dimensional NMR spectra provide essential data on chemical shifts and basic connectivity, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and elucidating the complete bonding network. For a molecule like this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a clear cross-peak between the aromatic proton signal at 7.20 ppm (H5) and the other aromatic protons within the same spin system, confirming their ortho and meta relationships. An HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the proton signal at 3.78 ppm to the carbon signal at 55.2 ppm (-OCH₃) and the proton signal at 2.89 ppm to the carbon at 38.0 ppm (-CH₂-CH₂-).

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound displays several characteristic absorption bands. thieme-connect.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2926 | C-H Stretch | Aliphatic (Ethane) |

| 1601, 1586 | C=C Stretch | Aromatic Ring |

| 1489 | C-H Bend | Aromatic |

| 1260 | C-O Stretch | Aryl Ether |

| 1152, 1044 | C-O Stretch / C-H Bend | Ether / Aromatic |

| 779, 695 | C-H Bend (Out-of-plane) | Aromatic (meta-substituted) |

Data from neat sample analysis. thieme-connect.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₈O₂. researchgate.netnih.gov The expected monoisotopic mass can be calculated with high precision. This technique confirms that the experimentally measured mass is consistent with the proposed chemical formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The exact mass serves as a crucial piece of evidence in the comprehensive structural confirmation of the compound. researchgate.netnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

Fragmentation Pattern Analysis

The molecular ion (M+) of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two aromatic rings, the molecular ion peak is expected to be relatively intense.

The most prominent fragmentation pathway for bibenzyl compounds is the cleavage of the C-C bond of the ethane bridge. This benzylic cleavage would result in the formation of a stable 3-methoxybenzyl cation. This fragment is resonance-stabilized, which makes its formation highly favorable.

Another significant fragmentation pathway involves the cleavage of the C-O bond in the methoxy group. This can lead to the loss of a methyl radical (•CH3) from the molecular ion or from subsequent fragment ions, resulting in a peak at M-15. Further fragmentation can occur through the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH2O) from the methoxy group, leading to peaks at M-29 and M-30, respectively.

Rearrangement reactions, such as the McLafferty rearrangement, are also possible, although typically less prominent for this type of structure compared to compounds with longer alkyl chains and specific functional groups.

A plausible fragmentation pattern for this compound is summarized in the table below, predicting the major fragment ions and their corresponding m/z values.

| Predicted Fragment Ion | Structure of Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| [C16H18O2]+• | [CH3OC6H4CH2CH2C6H4OCH3]+• | 242 | Molecular Ion |

| [C8H9O]+ | [CH3OC6H4CH2]+ | 121 | Benzylic cleavage of the ethane bridge |

| [C15H15O2]+ | [M - CH3]+ | 227 | Loss of a methyl radical from a methoxy group |

| [C15H17O]+ | [M - OCH3]+ | 211 | Cleavage of the C-O bond of a methoxy group |

| [C7H7]+ | [C6H4CH3]+ | 91 | Tropylium ion, formed by rearrangement after benzylic cleavage |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecular conformation and the nature of intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound were not found in the available literature, the following sections discuss the expected structural features based on studies of similar bibenzyl and methoxy-substituted aromatic derivatives.

Analysis of Molecular Conformations (e.g., Gauche Conformation)

The preference for a particular conformation is influenced by a balance of steric and electronic effects. While steric hindrance between the bulky phenyl groups would generally favor the anti conformation, attractive intramolecular interactions, such as π-π stacking between the aromatic rings, can stabilize the gauche conformation. researchgate.net The presence of substituents on the phenyl rings, such as the methoxy groups in this compound, can further influence the conformational preference by altering the electronic properties and steric demands of the aromatic rings.

In the solid state, the observed conformation will be the one that allows for the most efficient crystal packing and maximizes favorable intermolecular interactions. It is plausible that this compound could adopt either the anti or gauche conformation, or even exist as a mixture of conformers in the crystal lattice, depending on the specific crystallization conditions. The gauche conformation is a staggered conformation, and the term is associated with gauche interactions between alkyl groups at a 60° dihedral angle. chemistrysteps.com

Intermolecular Interactions and Crystal Packing Phenomena (e.g., C-H⋯F, π-π Stacking)

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. For this compound and its derivatives, C-H⋯π interactions and π-π stacking are expected to be the dominant forces in the crystal packing. While the specific example of C-H⋯F interactions is mentioned in the outline, it is important to note that this interaction would only be relevant for fluorinated derivatives of this compound.

C-H⋯π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (the aromatic ring) acts as the acceptor. In the crystal structure of this compound, numerous C-H bonds from the aromatic rings and the ethane bridge can participate in such interactions with the electron-rich π-systems of neighboring molecules.

π-π Stacking: Aromatic rings can interact with each other through π-π stacking, which involves the overlap of their π-orbitals. wikipedia.org These interactions can be in a face-to-face (sandwich) or, more commonly, a parallel-displaced or T-shaped arrangement. wikipedia.orglibretexts.org The presence of electron-donating methoxy groups on the phenyl rings of this compound can influence the nature and strength of these π-π stacking interactions. acs.org

In the case of a hypothetical fluorinated derivative of this compound, C-H⋯F interactions would play a significant role in the crystal packing. ias.ac.inacs.org These are weak hydrogen bonds where a C-H bond interacts with an electronegative fluorine atom. ias.ac.ined.ac.uk The presence of such interactions has been observed to be a significant factor in the crystal engineering of fluorinated organic compounds. nih.goviucr.org

Computational Chemistry and Theoretical Investigations of 1,2 Bis 3 Methoxyphenyl Ethane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, energy, and various molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1,2-Bis(3-methoxyphenyl)ethane.

DFT calculations have been employed to support experimental results concerning the chemical properties and reactivity of this compound and its derivatives. pubcompare.airesearchgate.net A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and antioxidant capabilities. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl rings, while the LUMO is distributed across the aromatic system. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can precisely quantify these values, which correlate with properties like antioxidant activity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations The following data is illustrative of typical results obtained for methoxy-substituted aromatic systems using a DFT method like B3LYP/6-31G(d).

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| ELUMO | -0.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for various molecular properties.

For this compound, ab initio calculations can be used to determine:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles in the ground state.

Dipole Moment: Quantifying the polarity of the molecule arising from the asymmetrical placement of the methoxy (B1213986) groups.

Polarizability: Measuring how easily the electron cloud can be distorted by an external electric field.

Electron Correlation Effects: Offering a more accurate description of the interactions between electrons, which is crucial for precise energy calculations.

These methods are particularly valuable for benchmarking results from less computationally expensive methods like DFT and for investigating systems where electron correlation is significant.

Conformational Analysis and Potential Energy Surface Exploration

The ethane (B1197151) linker in this compound allows for rotation around the central C-C bond, leading to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The potential energy surface (PES) of the molecule can be explored by systematically rotating the dihedral angle formed by the two methoxyphenyl groups. Theoretical calculations, particularly using DFT, can map out this surface to locate energy minima (stable conformers) and transition states (energy barriers). unibo.it For this compound, the primary conformations of interest are:

Anti (Staggered) Conformation: The two methoxyphenyl groups are positioned 180° apart. This is typically the most stable conformer due to minimal steric hindrance.

Gauche (Staggered) Conformation: The groups are approximately 60° apart. This conformer is also stable but generally at a slightly higher energy than the anti-conformation.

Eclipsed Conformations: The groups are aligned with each other (0° or 120° dihedral angles), resulting in higher energy due to steric and torsional strain.

Computational studies on related diol derivatives have explored the PES to understand stereoselective reaction outcomes. unibo.it

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: Observing transitions between different anti and gauche conformers in real-time, especially in the presence of a solvent.

Solvent Effects: Understanding how solvent molecules arrange around the solute and influence its conformation and flexibility.

Vibrational Motions: Simulating the vibrational modes of the molecule at a given temperature.

These simulations are crucial for bridging the gap between theoretical models of isolated molecules and their behavior in a realistic chemical environment, such as in solution.

Theoretical Prediction of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the properties associated with different spectroscopic techniques, theoretical models can help assign experimental spectra and provide a deeper understanding of the underlying molecular structures and electronic transitions.

For this compound, several types of spectra can be predicted:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the nuclear magnetic shielding tensors to predict 1H and 13C NMR chemical shifts. These theoretical values are often in excellent agreement with experimental data and are invaluable for structural confirmation. researchgate.net

IR Spectra: Calculations can determine the vibrational frequencies and intensities of the molecule. The resulting theoretical IR spectrum helps in assigning specific absorption bands to the corresponding vibrational modes (e.g., C-H stretching, C=C aromatic ring stretching, C-O ether stretching).

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, corresponding to transitions between molecular orbitals (e.g., π → π* transitions within the aromatic rings).

Table 2: Comparison of Experimental and Illustrative Theoretical 1H NMR Chemical Shifts (δ) for this compound Experimental data sourced from Romero et al. (2015). researchgate.net Theoretical data is representative of values obtained using the GIAO method.

| Proton | Experimental δ (ppm) | Illustrative Theoretical δ (ppm) | Assignment |

|---|---|---|---|

| -CH2- | 2.82 | 2.85 | Ethane bridge protons |

| -OCH3 | 3.70 | 3.72 | Methoxy group protons |

| Ar-H | 6.60-6.75 | 6.65-6.80 | Aromatic protons |

| Ar-H | 7.08-7.15 | 7.10-7.20 | Aromatic protons |

Modeling of Weak Non-Covalent Interactions

Weak non-covalent interactions play a critical role in determining the three-dimensional structure, packing in crystals, and interactions of molecules. In this compound, several such interactions can occur, and their nature can be investigated using high-level computational methods.

The methoxy substituent influences the electron density of the aromatic ring, which in turn modulates the strength and nature of these interactions. nih.gov Computational studies on substituted aromatic systems have provided a detailed understanding of these effects. nih.govacs.org Key interactions for this molecule include:

π-π Stacking: In certain conformations or in the solid state, the two phenyl rings can stack on top of each other. Computational models can calculate the interaction energy and optimal geometry (e.g., parallel-displaced vs. sandwich) of this stacking.

C-H···π Interactions: The hydrogen atoms of the ethane bridge or the methoxy group can interact with the electron-rich face of the opposing aromatic ring. These interactions are important in stabilizing specific conformations.

Table of Compounds

| Compound Name |

|---|

| This compound |

| This compound-1,2-diol |

Research Applications and Functional Properties of 1,2 Bis 3 Methoxyphenyl Ethane and Its Derivatives

Role as Chemical Reagents and Synthetic Intermediates in Organic Synthesis

The utility of 1,2-bis(methoxyphenyl)ethane derivatives in organic synthesis is significant, primarily owing to their capacity to serve as foundational skeletons in the construction of more elaborate molecular architectures. The presence of methoxy (B1213986) groups and the ethane (B1197151) linker allows for a variety of chemical transformations, making these compounds valuable intermediates.

Building Blocks for Complex Organic Molecules

Organic building blocks are relatively small molecules that serve as the foundational units for constructing larger, more complex compounds. boronmolecular.com They are essential in fields like medicinal chemistry and materials science for creating novel substances with desired properties. boronmolecular.com The 1,2-bis(methoxyphenyl)ethane framework is a key example of such a building block. Its structure can be systematically modified to produce a diverse range of derivatives. illinois.edu

Researchers utilize these building blocks to introduce specific three-dimensional arrangements into larger molecules, which is crucial for biological activity and material properties. illinois.edu The ability to readily access derivatives by modifying the core structure allows for the efficient exploration of structure-activity relationships.

Precursors in the Synthesis of Specialized Chemical Compounds

As precursors, 1,2-bis(methoxyphenyl)ethane and its analogues are starting materials for the synthesis of specialized compounds. For instance, related α-diketone derivatives, such as 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, are used in the production of hexabenzocoronenes and various polymers. iucr.org These polymers have shown potential applications in photovoltaics and gas chromatography. iucr.org The core ethane structure linked to phenyl rings provides a robust platform for creating these advanced materials.

Contributions to Materials Science and Polymer Chemistry

In the realm of materials science, the structural attributes of 1,2-bis(methoxyphenyl)ethane derivatives make them attractive candidates for the development of new polymers and functional materials. The aromatic rings contribute to thermal stability and rigidity, while the methoxy groups can influence solubility and intermolecular interactions.

Monomer or Component in Polymer Synthesis

Derivatives of 1,2-bis(phenyl)ethane serve as monomers in polymerization reactions. For example, 1,2-bis(vinylphenyl)ethane (B14405996) (BVPE) has been effectively used as a crosslinking agent in the synthesis of thermosetting materials. researchgate.net When blended with polymers like poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol) (Allyl-PPE), BVPE facilitates curing at lower temperatures and enhances the thermal and thermomechanical properties of the resulting product. researchgate.net Similarly, 1,2-bis(4-methoxyphenoxy)ethane has been identified as a monomer for polyester-resins. nih.govresearchgate.net

Table 1: Examples of 1,2-Bis(phenyl)ethane Derivatives in Polymer Synthesis

| Derivative | Role in Polymer Synthesis | Resulting Polymer Properties |

| 1,2-Bis(vinylphenyl)ethane (BVPE) | Crosslinking agent for Allyl-PPE | Improved thermal and thermomechanical properties |

| 1,2-Bis(4-methoxyphenoxy)ethane | Monomer | Component of polyester-resins |

Design of Functional Materials with Specific Properties

The design of functional materials often relies on the precise arrangement of molecular components. Derivatives of 1,2-bis(methoxyphenyl)ethane are utilized in creating materials with tailored properties. For example, phosphine (B1218219) derivatives like (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane and its (S,S) enantiomer are used in the formulation of advanced materials, including polymers and composites, to improve their mechanical properties and thermal stability. chemimpex.comchemimpex.com Furthermore, 1,2-bis(4-methoxyphenoxy)ethane is used as a sensitizer (B1316253) for thermal recording materials. nih.govresearchgate.net

Mechanistic Studies of Biological Activities of Derivatives

The derivatives of 1,2-bis(methoxyphenyl)ethane have been investigated for their potential biological activities. Mechanistic studies aim to understand how these molecules interact with biological targets at a molecular level, which is crucial for the development of new therapeutic agents.

Derivatives of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters have shown significant chemoreversal activity in multidrug-resistant cancer cell lines. nih.gov Mechanistic studies revealed that these compounds can inhibit the function of efflux pumps like P-glycoprotein, which are responsible for drug resistance. nih.gov The di-ester structure was found to be critical for this activity. nih.gov

In another study, a derivative, 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, was identified as a potent analgesic. nih.gov Mechanistic investigations showed that its analgesic effect is mediated through its active metabolite, which activates the μ opioid receptor. nih.gov Molecular dynamics simulations were used to propose the mechanism of receptor activation. nih.gov

These studies highlight the importance of the methoxyphenyl group in interacting with biological targets and the versatility of the ethane scaffold in presenting these groups in a specific spatial orientation.

Anti-inflammatory Pathways and Molecular Targets (e.g., NF-κB, COX-2, i-NOS)

Derivatives of 1,2-Bis(3-methoxyphenyl)ethane have been shown to exert significant anti-inflammatory effects by targeting key signaling pathways. One notable derivative, 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (S4), has demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (i-NOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory process. mdpi.com This inhibition is achieved, in part, by preventing the translocation of the nuclear factor-kappaB (NF-κB) into the nucleus. mdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov By blocking its activation, these compounds can effectively down-regulate the inflammatory cascade.

The mechanism involves suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB. mdpi.commdpi.com Natural and synthetic compounds with similar structural motifs, such as certain chalcones and xanthones, also exhibit anti-inflammatory properties by modulating these same NF-κB and MAPK signaling pathways. mdpi.comnih.gov For instance, studies on other anti-inflammatory phytochemicals like curcumin (B1669340) and resveratrol (B1683913) have shown they also suppress COX-2 and iNOS expression by inhibiting NF-κB activation. nih.gov The stereochemistry of these molecules can also play a crucial role, as seen in chiral 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones], where different isomers exhibit varying selectivity for COX-2 inhibition. nih.gov

Table 1: Anti-inflammatory Molecular Targets of this compound Derivatives and Related Compounds

| Compound/Derivative | Target Pathway/Molecule | Observed Effect | Reference |

|---|---|---|---|

| 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (S4) | NF-κB | Inhibited translocation into the nucleus | mdpi.com |

| 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (S4) | COX-2 | Inhibited protein expression | mdpi.com |

| 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (S4) | i-NOS | Inhibited protein expression | mdpi.com |

| Chiral Thiazolidinone Derivative | COX-2 | Highly selective inhibition (dextrorotatory isomer) | nih.gov |

| Various Phytochemicals | NF-κB, COX-2, i-NOS | Down-regulation of expression | nih.gov |

Antioxidative Properties and Modulation of Reactive Oxygen Species (ROS)

The antioxidative capacity of this compound derivatives is a cornerstone of their therapeutic potential. These compounds effectively mitigate cellular damage by neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, proteins, and lipids. researchgate.net The derivative S4 has been shown to significantly reduce intracellular ROS production induced by external stressors like UVB radiation. mdpi.comresearchgate.net

This ROS scavenging ability contributes to the neuroprotective and skin-protecting effects of these compounds. mdpi.com For example, S4 not only neutralizes ROS generation but also reduces lipid peroxidation, a key process in cellular membrane damage. mdpi.com The presence of methoxy groups on the phenyl rings is believed to enhance this antioxidant activity. Many naturally occurring phenolic compounds, including flavonoids and other stilbenoids, share this ability to scavenge free radicals, which is often linked to their anti-inflammatory and chemopreventive properties. nih.govnih.gov The modulation of ROS is a critical mechanism, as excessive ROS can activate pro-inflammatory signaling pathways and contribute to the pathology of various diseases.

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases (MMPs), Carboxylesterases (CEs), MAP Kinases)

Derivatives of this compound have been identified as potent inhibitors of several key enzyme families, contributing to their protective effects against tissue degradation and inflammation.

Matrix Metalloproteinases (MMPs): The derivative S4 has been shown to inhibit the overexpression of MMPs, specifically MMP-1, MMP-3, and MMP-9, which are induced by UVB radiation. mdpi.com MMPs are a family of enzymes responsible for degrading extracellular matrix components like collagen, and their overactivity is linked to skin aging and tumor invasion. mdpi.comscienceopen.com By inhibiting MMPs, these compounds help preserve the structural integrity of tissues. mdpi.com

MAP Kinases (MAPKs): As mentioned previously, S4 effectively inhibits the UVB-induced phosphorylation of MAP kinases, including ERK, JNK, and p38 proteins. mdpi.com These kinases are central to signal transduction pathways that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. mdpi.commdpi.comscienceopen.com Inhibition of MAPK signaling is a key mechanism by which these derivatives control inflammatory responses and prevent cellular damage. mdpi.com

Carboxylesterases (CEs): While direct inhibition of CEs by this compound is not extensively documented in the provided search results, the broader class of natural products is a known source of enzyme inhibitors. Further research is needed to specifically characterize the interaction of these methoxylated ethane derivatives with carboxylesterases.

Table 2: Enzyme Inhibition Profile of a this compound Derivative (S4)

| Enzyme Family | Specific Enzyme(s) | Activity | Context | Reference |

|---|---|---|---|---|

| Matrix Metalloproteinases | MMP-1, MMP-3, MMP-9 | Inhibition of overexpression | UVB-induced photodamage | mdpi.com |

| MAP Kinases | ERK, JNK, p38 | Inhibition of phosphorylation | UVB-induced cell signaling | mdpi.com |

Molecular Basis of Photoaging Mitigation by Derivatives

The protective effects of this compound derivatives against photoaging stem from their ability to counteract the damaging effects of ultraviolet (UV) radiation at a molecular level. mdpi.com Photoaging is characterized by wrinkles and collagen degradation, processes driven by UV-induced ROS generation and inflammatory responses. researchgate.net

A key derivative, S4, mitigates photoaging through a multi-pronged approach. mdpi.com It reduces UVB-induced ROS production, thereby lessening the initial oxidative insult. mdpi.comresearchgate.net Subsequently, it inhibits the downstream signaling cascade by blocking the phosphorylation of MAP kinases and the activation of the transcription factor AP-1. mdpi.com This, in turn, suppresses the overexpression of MMPs (MMP-1, -3, and -9), which are responsible for breaking down collagen. mdpi.com Furthermore, S4 has been observed to increase total collagen content in human dermal fibroblasts, directly counteracting the degradative processes and helping to maintain the skin's youthful structure. mdpi.com In vivo studies on hairless mice have confirmed that S4 can ameliorate UVB-induced wrinkle formation, epidermal hyperplasia, and collagen degradation. mdpi.com

Investigation of Antimicrobial and Anticancer Potentials of Analogs

Analogs of this compound, particularly those within the broader stilbenoid and chalcone (B49325) families, have shown promise as both antimicrobial and anticancer agents. nih.gov The presence of methoxy groups on the aromatic rings often enhances cytotoxic activity against various cancer cell lines. mdpi.compreprints.org

In the context of cancer, these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. mdpi.com For example, a curcumin analogue, 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13), demonstrated significantly greater cytotoxicity against primary and metastatic colon cancer cells compared to curcumin itself. mdpi.com This compound was found to induce apoptosis by decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the activity of caspase-3. mdpi.com Another study on 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters showed they could reverse multi-drug resistance in human nasopharyngeal carcinoma cells by inhibiting the P-glycoprotein efflux pump. nih.gov

While direct evidence for the antimicrobial activity of this compound is limited in the provided results, related structures like chalcones are known to possess a wide range of biological activities, including antibacterial and antifungal properties. nih.gov

Table 3: Anticancer Activity of Selected Analogs

| Compound Analog | Cancer Cell Line | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| MS13 (Diarylpentanoid) | SW480 & SW620 (Colon) | Induction of apoptosis, Bcl-2 decrease | Potent cytotoxicity, cell growth suppression | mdpi.com |

| 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters | KBvin (Nasopharyngeal) | Inhibition of P-glycoprotein efflux pump | Chemoreversal of multi-drug resistance | nih.gov |

| Methoxyflavone Analogs | Various | Targeting protein markers, inducing apoptosis | Cytotoxicity | mdpi.compreprints.org |

Structure-Activity Relationship (SAR) and Ligand-Target Interactions

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds relates to their biological activity, thereby guiding the design of more potent and selective molecules. sumathipublications.comdrugdesign.orgnih.govcollaborativedrug.com For derivatives of this compound and related analogs, several structural features are key to their function.

The number and position of methoxy groups on the phenyl rings significantly influence their biological effects, including antioxidant, anti-inflammatory, and anticancer activities. nih.govmdpi.com For instance, in a series of 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters, a di-ester structure with trimethoxybenzoyl substitution was found to be the most active in reversing multidrug resistance, followed by cinnamoyl and then cyclohexanecarbonyl substitutions; aliphatic groups led to inactivity. nih.gov This highlights the importance of the aromatic substituents for activity.

Molecular modeling and docking studies help to visualize the ligand-target interactions. For example, the diastereomers and enantiomers of a thiazolidinone derivative showed different selectivity for COX-1 and COX-2 enzymes, which was explained by modeling how the different shapes of the isomers (RR, SS, and RS) fit into the binding sites of the enzymes. nih.gov These computational approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for refining SAR and designing new compounds with improved therapeutic profiles. researchgate.net

Catalysis and Enantioselective Transformations

Beyond their biological applications, derivatives of this compound and related chiral structures are being explored for their utility as ligands in asymmetric catalysis. The development of enantioselective transformations is a significant area of chemical synthesis, aiming to produce specific stereoisomers of a target molecule.

Chiral ligands derived from these frameworks can coordinate with metal catalysts to create an asymmetric environment, directing a chemical reaction to favor the formation of one enantiomer over the other. For example, chiral vanadyl complexes have been used to catalyze the enantioselective alkoxy-phosphinoylation of styrenes with high enantioselectivity (up to 95% ee). researchgate.net While the specific use of this compound as a ligand was not detailed in the search results, the principles apply to structurally similar chiral bibenzyl and stilbene (B7821643) derivatives. The defined three-dimensional structure of these molecules is key to inducing stereocontrol in catalytic processes, making them valuable tools for the synthesis of complex, chiral molecules like pharmaceuticals.

Lack of Published Research on this compound in Chiral Catalysis

Despite a comprehensive review of scientific literature and patent databases, no specific research findings or applications have been identified for this compound and its derivatives within the fields of chiral catalysis and the development of new catalytic systems. The following report details the outcome of this extensive search.

An in-depth investigation was conducted to gather information on the role of this compound and its derivatives as ligands in chiral catalysis for asymmetric reactions and their use in the development of new catalytic systems. However, the search yielded no published studies, articles, or patents pertaining to the synthesis or application of chiral ligands derived from this specific chemical compound.

The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands to induce enantioselectivity in chemical reactions. A common structural motif in many successful ligands is a C2-symmetric backbone, often incorporating biaryl or 1,2-diarylethane scaffolds. A well-known example of a ligand family with a similar core structure is DIPAMP, which is derived from 1,2-bis[(2-methoxyphenyl)phenylphosphino]ethane. The ortho-methoxy groups in DIPAMP are known to play a crucial role in establishing the chiral environment of the catalyst.

In contrast, the meta-substituted isomer, this compound, does not appear to have been explored for these applications, or at least, such research has not been published in the accessible scientific literature. Consequently, there is no data available to populate the requested sections on its use as a ligand in chiral catalysis or in the development of new catalytic systems. This includes a lack of information on specific asymmetric reactions where such ligands might have been tested, their performance in terms of enantioselectivity and catalytic activity, or any novel catalytic systems that might have been developed.

Due to the complete absence of research data for this compound in the specified areas of application, it is not possible to provide a detailed and scientifically accurate article as per the requested outline.

Future Research Directions and Emerging Paradigms for 1,2 Bis 3 Methoxyphenyl Ethane Research

Sustainable and Green Synthesis Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 1,2-Bis(3-methoxyphenyl)ethane will undoubtedly prioritize the establishment of sustainable and green synthesis routes. Traditional synthetic methods for diarylethanes often involve multi-step processes with harsh reagents and significant waste generation. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and energy efficiency, will guide the development of novel synthetic pathways.

Key areas of investigation will include:

Catalytic Approaches: Exploring the use of transition-metal catalysts or organocatalysts to facilitate the coupling of 3-methoxyphenyl (B12655295) precursors. nih.gov These methods often offer higher efficiency and selectivity under milder reaction conditions, thereby reducing energy consumption and by-product formation.

Renewable Starting Materials: Investigating the feasibility of deriving the necessary chemical scaffolds from biomass or other renewable sources. This approach aligns with the broader goal of transitioning away from a fossil fuel-dependent chemical industry.

Green Solvents: The use of water, supercritical fluids, or biodegradable solvents in the synthesis of this compound will be a critical area of focus. rsc.orgjchr.org This shift aims to minimize the environmental impact associated with volatile organic compounds (VOCs).

Flow Chemistry: The implementation of continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis process.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Modifying the molecular structure to reduce inherent toxicity while maintaining functionality. |

| Safer Solvents and Auxiliaries | Using benign solvents or eliminating them altogether. youtube.com |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce reaction steps. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. youtube.com |

| Design for Degradation | Designing the molecule to break down into innocuous products after its use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of hazardous byproducts. youtube.com |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and processes that minimize the potential for chemical accidents. youtube.com |

Integration with Advanced Material Science and Nanotechnology

The unique structural features of this compound, particularly the presence of two methoxy-substituted phenyl rings connected by a flexible ethane (B1197151) bridge, suggest its potential as a building block for advanced materials. Future research will likely explore its incorporation into polymers and nanomaterials to impart specific functionalities.

Potential avenues of exploration include:

Polymer Chemistry: The di-functional nature of this compound could be exploited in the synthesis of novel polymers. Its incorporation into polymer backbones could influence properties such as thermal stability, mechanical strength, and dielectric properties. chemimpex.com For instance, related diarylethane derivatives have been investigated for creating low-dielectric-loss thermosetting materials.

Functional Materials: The methoxy (B1213986) groups offer sites for further chemical modification, allowing for the tuning of the electronic and photophysical properties of the molecule. This could lead to the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Nanotechnology: The self-assembly of this compound derivatives into well-defined nanostructures is another promising area. These nanostructures could find applications in drug delivery, sensing, and catalysis. The ability of related diarylethene compounds to act as molecular switches in graphene-based electronics highlights the potential for creating advanced nano-devices. researchgate.net

Deeper Exploration of Molecular Mechanisms in Biological Systems

The structural similarity of this compound to biologically active stilbene (B7821643) derivatives, such as resveratrol (B1683913), suggests that it may possess interesting pharmacological properties. nih.govnih.govrsc.orgresearchgate.net Future research will need to delve into its potential bioactivities and elucidate the underlying molecular mechanisms.

Key research questions to address include:

Anticancer Activity: Investigating the cytotoxic effects of this compound against various cancer cell lines. Studies on methoxy-substituted stilbenes have shown that the position of the methoxy group can significantly influence anticancer potency and the mechanism of cell death. nih.govmdpi.com For example, some stilbene derivatives act as microtubule inhibitors, binding to the colchicine-binding site on tubulin and disrupting microtubule dynamics. mdpi.comnih.gov

Antioxidant and Anti-inflammatory Properties: Evaluating the ability of this compound to scavenge free radicals and modulate inflammatory pathways. The presence of methoxy groups on the phenyl rings could influence its antioxidant capacity. mdpi.com

Enzyme Inhibition: Screening this compound against a panel of enzymes to identify potential targets. Understanding the structure-activity relationship will be crucial for designing more potent and selective inhibitors.

Mechanism of Action: Utilizing techniques such as transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of how this compound affects cellular processes.

| Potential Biological Activity | Rationale based on Related Compounds |

| Anticancer | Methoxy-substituted stilbenes and diarylpentanoids exhibit significant cytotoxic effects on cancer cells. nih.govmdpi.commdpi.com |

| Antioxidant | The presence of methoxy groups can enhance the free radical scavenging activity of phenolic compounds. mdpi.com |

| Anti-inflammatory | Diarylpentanoids with meta-methoxy groups have shown strong anti-inflammatory properties. mdpi.com |

| Enzyme Inhibition | Stilbene derivatives are known to inhibit various enzymes involved in disease pathways. |

Predictive Modeling and Artificial Intelligence in Chemical Discovery

The integration of computational tools, including predictive modeling and artificial intelligence (AI), is set to revolutionize the discovery and development of new chemical entities. For this compound, these technologies can accelerate research and guide experimental efforts.

Future applications in this area include:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other computational methods to predict the molecular properties of this compound, such as its electronic structure, reactivity, and spectral characteristics. nih.govacs.org

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound with biological targets to predict its binding affinity and mode of action. This can help in identifying potential therapeutic applications and in designing derivatives with improved efficacy.

Machine Learning and AI: Utilizing AI algorithms to analyze large datasets and predict the properties and activities of novel derivatives of this compound. mdpi.comupenn.edunih.govaragen.com Generative models can be used to design new molecules with desired characteristics, significantly speeding up the drug discovery process. nih.gov

Cross-Disciplinary Research Initiatives

The full potential of this compound can only be realized through collaborative efforts that bridge different scientific disciplines. Future research should foster cross-disciplinary initiatives to explore its multifaceted applications.

Examples of such collaborations include:

Chemistry and Materials Science: Chemists synthesizing novel derivatives of this compound can collaborate with materials scientists to fabricate and characterize new functional materials and devices.

Chemistry and Biology: Synthetic chemists can work alongside biologists and pharmacologists to evaluate the biological activities of this compound and its analogues, leading to the development of new therapeutic agents.

Chemistry and Computational Science: Experimental chemists can partner with computational scientists to use predictive modeling and AI to guide the design and synthesis of new molecules with tailored properties.

Chemistry and Engineering: Collaborations with chemical engineers will be crucial for developing scalable and sustainable manufacturing processes for this compound and its derived products.

By embracing these future research directions and fostering a collaborative and interdisciplinary approach, the scientific community can unlock the full potential of this compound, paving the way for innovative solutions in medicine, materials science, and beyond.

Q & A

Q. What are the standard methods for synthesizing hydroxylated derivatives of 1,2-Bis(3-methoxyphenyl)ethane, and what critical parameters influence the reaction?

The hydroxylated derivative, 1,2-Bis(3-hydroxyphenyl)ethane, is synthesized via demethylation using BBr₃ in CH₂Cl₂. Key steps include:

- Reacting this compound with BBr₃ at -78°C, followed by gradual warming to room temperature and overnight stirring.

- Quenching the reaction with water, extracting with CH₂Cl₂, and acidifying the aqueous layer to precipitate the product.

- Purification via vacuum drying at 85°C. Critical parameters include maintaining anhydrous conditions, controlling reaction temperature, and optimizing pH during acidification to ensure high purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound and its derivatives?

- ¹H NMR : Expect aromatic proton signals (δ 6.6–7.2 ppm for methoxy-substituted phenyl rings) and methoxy group singlets (δ ~3.8 ppm). For hydroxylated derivatives (e.g., 1,2-Bis(3-hydroxyphenyl)ethane), the absence of methoxy peaks and broad phenolic -OH signals (δ ~5–6 ppm) confirm demethylation.

- ¹³C NMR : Methoxy carbons appear at δ ~55 ppm, while hydroxylated derivatives show downfield shifts for aromatic carbons adjacent to -OH groups. Cross-reference with mass spectrometry (EI-HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What solvent systems and chromatographic methods are effective for purifying this compound derivatives?

- For polar derivatives (e.g., hydroxylated analogs), use silica gel chromatography with gradients of ethyl acetate/hexane.

- For non-polar intermediates, employ recrystallization in ethanol or methanol.

- Monitor purity via thin-layer chromatography (TLC) and confirm using melting point analysis or HPLC .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., temperature, catalyst stoichiometry) impact the yield and selectivity of 1,2-Bis(3-hydroxyphenyl)ethane synthesis?

- Temperature : Lower temperatures (-78°C) minimize side reactions during BBr₃-mediated demethylation. Premature warming can lead to incomplete cleavage or polymerization.

- BBr₃ Stoichiometry : Excess BBr₃ ensures complete demethylation but requires careful quenching to avoid hydrolysis side products.

- Workup pH : Acidification to pH ~1 with HCl maximizes precipitation of the hydroxylated product while minimizing residual silanol contaminants .

Q. What mechanistic insights explain the regioselectivity of subsequent alkylation reactions involving 1,2-Bis(3-hydroxyphenyl)ethane?

- Alkylation (e.g., with BuBr and K₂CO₃ in DMF) targets phenolic -OH groups due to their nucleophilicity.

- Steric hindrance from the ethane backbone and methoxy/aryl substituents influences reaction rates.

- Kinetic studies (e.g., monitoring by FT-IR or in situ NMR) can reveal intermediate formation and optimize reaction time .

Q. How can discrepancies in reported spectroscopic data for this compound derivatives be resolved?

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Compare experimental HRMS data with computational simulations (e.g., DFT-calculated isotopic patterns).

- Replicate synthetic protocols under strictly controlled conditions to isolate variables causing discrepancies (e.g., solvent purity, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.